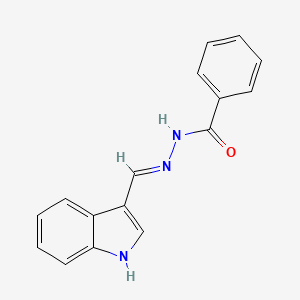

Benzoic acid (1H-indol-3-ylmethylene)-hydrazide

Description

Chemical Identity and Structural Characteristics

This compound exists with the molecular formula C₁₆H₁₃N₃O and a molecular weight of 263.29 grams per mole. The compound is officially registered under Chemical Abstracts Service number 10245-39-3, with the International Union of Pure and Applied Chemistry systematic name being N-[(E)-1H-indol-3-ylmethylideneamino]benzamide. The molecular structure features a distinctive arrangement where the hydrazide functional group serves as a bridge connecting the benzoic acid derivative to the indole-3-carbaldehyde component.

The structural architecture of this compound encompasses several critical functional groups that contribute to its chemical behavior and potential biological activities. The indole ring system, characterized by a fused benzene and pyrrole ring, provides aromatic stability and serves as a pharmacophore commonly found in bioactive molecules. The hydrazide linkage, represented by the -CO-NH-N=CH- sequence, creates a conjugated system that extends electronic delocalization across the molecule. This conjugation influences both the physical properties and chemical reactivity of the compound.

| Structural Component | Chemical Feature | Significance |

|---|---|---|

| Indole Ring System | Fused benzene-pyrrole heterocycle | Pharmacophore common in natural products |

| Hydrazide Linkage | -CO-NH-N=CH- bridge | Provides conjugation and biological activity |

| Benzoic Acid Derivative | Aromatic carboxylic acid framework | Contributes to molecular stability |

The molecular geometry exhibits specific stereochemical characteristics, with the compound existing primarily in the E-configuration around the C=N double bond. This stereochemical preference influences the three-dimensional arrangement of the molecule and affects its potential interactions with biological targets. Crystallographic studies and computational modeling have revealed that the molecule adopts a relatively planar conformation, facilitating π-π stacking interactions and hydrogen bonding capabilities.

Physical property analysis indicates that the compound demonstrates limited solubility in aqueous media but exhibits enhanced solubility in organic solvents such as dimethyl sulfoxide and ethanol. The melting point and spectroscopic characteristics have been extensively documented, with nuclear magnetic resonance studies confirming the structural assignments and revealing the compound's stability under standard laboratory conditions.

Historical Development in Heterocyclic Chemistry

The development of hydrazide-hydrazone chemistry traces its origins to the early investigations of heterocyclic compound synthesis in the late nineteenth and early twentieth centuries. Hydrazones emerged as a specialized class within the broader Schiff base family, distinguished by their unique structural features and enhanced hydrolytic stability compared to conventional imines. The general formula R₁R₂C=N-NH represents the fundamental hydrazone motif, with variations in substitution patterns leading to diverse chemical and biological properties.

The synthetic methodology for hydrazide-hydrazone formation was established through systematic studies of condensation reactions between hydrazines and carbonyl compounds. Three primary synthetic pathways were identified: direct condensation between hydrazines and aldehydes or ketones, the Japp-Klingemann reaction involving aryl diazonium salts and beta-keto esters, and coupling reactions between aryl halides and non-substituted hydrazones. These methodological advances provided researchers with versatile approaches to construct complex hydrazide-hydrazone structures.

The mechanistic understanding of hydrazide-hydrazone formation revealed a multistep process involving nucleophilic attack, tetrahedral intermediate formation, and subsequent dehydration. Initial nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon creates a tetrahedral intermediate, which undergoes proton transfer and elimination of water to yield the final hydrazone product. This mechanism became fundamental to understanding the reactivity patterns and synthetic applications of these compounds.

Historical investigations into the heterocyclization potential of hydrazide-hydrazones demonstrated their utility as precursors for diverse heterocyclic systems. Researchers discovered that these compounds could undergo cyclization reactions to form oxadiazoles, triazoles, and other nitrogen-containing heterocycles. The development of microwave-assisted synthesis and other modern techniques enhanced the efficiency of these transformations, expanding the accessible chemical space for pharmaceutical applications.

The evolution of analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography, provided detailed insights into the structural characteristics and stereochemical preferences of hydrazide-hydrazones. These analytical advances facilitated the rational design of new compounds with specific structural features and predicted biological activities.

Academic Significance in Medicinal Chemistry Research

The academic importance of this compound in medicinal chemistry research stems from its position within the broader context of bioactive hydrazide-hydrazone compounds. Extensive literature surveys have documented the antimicrobial properties of related hydrazide-hydrazone derivatives, establishing this chemical class as a promising source of therapeutic agents. Research investigations have revealed that compounds bearing similar structural motifs exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacterial strains.

Comparative antimicrobial studies have demonstrated that benzimidazole derivatives containing hydrazone moieties show potent bactericidal effects against Salmonella typhimurium, with minimum inhibitory concentration values ranging from 6.25 to 12.5 micrograms per milliliter. These activities often match or exceed those of standard antimicrobial agents such as chloramphenicol, indicating the therapeutic potential of this compound class. The mechanism of antimicrobial action appears to involve multiple cellular targets, though specific molecular interactions remain an active area of investigation.

| Bacterial Strain | Minimum Inhibitory Concentration Range | Reference Standard Activity |

|---|---|---|

| Salmonella typhimurium | 6.25-12.5 μg/mL | Chloramphenicol: 12.5 μg/mL |

| Escherichia coli | 25-100 μg/mL | Variable by study |

| Staphylococcus aureus | 25-200 μg/mL | Variable by study |

Research into indole-containing hydrazide-hydrazone derivatives has revealed promising antimicrobial activities, with compounds showing good to moderate efficacy against tested bacterial strains with minimum inhibitory concentration values of 50-100 micrograms per milliliter. These findings support the continued investigation of this compound and related structures as potential antimicrobial agents.

Contemporary research efforts have expanded beyond antimicrobial applications to explore the antiproliferative and anticancer potential of hydrazide-hydrazone compounds. Studies involving benzothiazole-containing derivatives have demonstrated significant antiproliferative activity against hepatocellular carcinoma cell lines, with inhibitory concentration values in the submicromolar range. These investigations have revealed multiple mechanisms of action, including apoptosis induction, cell cycle arrest, and reactive oxygen species generation.

The electrochemical properties of hydrazide-hydrazone compounds have attracted significant research attention, particularly in the context of their potential as antiparasitic agents. Comparative studies with established drugs such as nifurtimox have shown that certain hydrazide-hydrazone derivatives exhibit favorable reduction potentials and bioactivation characteristics. These electrochemical properties suggest potential applications in treating parasitic diseases, including trypanosomiasis, where compounds demonstrate enhanced selectivity compared to standard treatments.

Structure-activity relationship studies have provided valuable insights into the molecular features responsible for biological activity in hydrazide-hydrazone compounds. Research has identified the importance of the hydrazide linkage in maintaining biological potency while allowing for structural modifications that enhance selectivity and reduce toxicity. The indole moiety contributes significantly to biological activity, likely through interactions with aromatic amino acid residues in target proteins.

Properties

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16(12-6-2-1-3-7-12)19-18-11-13-10-17-15-9-5-4-8-14(13)15/h1-11,17H,(H,19,20)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZLLYBQEWHEKL-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202523 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10245-39-3 | |

| Record name | BENZOIC ACID (1H-INDOL-3-YLMETHYLENE)-HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid (1H-indol-3-ylmethylene)-hydrazide typically involves the condensation of benzoic acid hydrazide with indole-3-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid (1H-indol-3-ylmethylene)-hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups on the indole or benzoic acid moieties are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various reagents, depending on the desired substitution, can be used. For example, halogenation can be achieved using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antimicrobial Applications

Research indicates that benzoic acid (1H-indol-3-ylmethylene)-hydrazide exhibits notable antimicrobial properties . It has been shown to target the FtsZ protein, which is crucial for bacterial cell division. This mechanism of action positions the compound as a potential candidate for developing new antibiotics or antimicrobial agents.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound displayed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.

Anticancer Potential

This compound has also been investigated for its anticancer properties . Its ability to induce apoptosis in cancer cells has been documented, making it a promising candidate for cancer therapy.

Case Study: Cytotoxic Effects

In vitro studies on human cancer cell lines, including breast (MDA-MB 231), colon (HCT116), and lung cancer cells, revealed that the compound exhibits cytotoxic effects with IC50 values indicating effective concentrations required to inhibit cell growth significantly. The compound was noted for causing morphological changes in treated cells, suggesting its potential as an anticancer agent .

Analytical Applications

The compound's unique chemical properties allow it to be used as an analytical reagent in various chemical assays. It has been employed in the determination of phenolic compounds and azo dyes due to its reactivity and ability to form stable complexes with metal ions.

Table: Comparison of Analytical Applications

| Compound Name | Application Area | Unique Characteristics |

|---|---|---|

| This compound | Analytical Chemistry | Forms stable complexes with metal ions |

| N'-benzylidene-2-hydrazine | Colorimetric determination | Used in determining phenolic compounds |

| Indole derivatives | Antimicrobial assays | Exhibits diverse biological activities |

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between benzoic acid derivatives and hydrazine or hydrazone precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity against specific targets.

Synthesis Methodology

The synthesis can be achieved through the following general steps:

- Reacting benzoic acid with hydrazine hydrate.

- Condensing the resulting hydrazone with indole derivatives.

- Purification via recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of benzoic acid (1H-indol-3-ylmethylene)-hydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, potentially modulating their activity. The compound may exert its effects through binding to these targets, altering their function, and triggering downstream signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and identify the specific targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Hydrazide Derivatives

Substituent Variations on the Benzoic Acid Moiety

N′-[(E)-1H-Indol-3-ylmethylene]-4-[(4-methylbenzyl)oxy]benzohydrazide ():

- Molecular formula: C₂₄H₂₁N₃O₂

- Features a 4-[(4-methylbenzyl)oxy] substitution on the benzoic acid.

- Exhibits structural similarity but lacks direct biological data in the provided evidence.

Modifications to the Indole Ring

- 4-Amino-Benzhydrazide Derivatives (): Compound: Benzoic acid, 4-amino-, [(1-acetyl-1H-indol-3-yl)methylene]hydrazide Molecular formula: C₁₈H₁₆N₄O₂ The acetylated indole nitrogen and amino group on the benzoic acid may improve metabolic stability .

Heterocyclic Hybrid Hydrazides

Benzimidazole Hybrids ():

- (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide Incorporates a benzimidazole ring instead of indole. Halogen substituents (e.g., Cl, F) enhance antimicrobial activity due to increased lipophilicity and target interaction .

Thiosemicarbazone Derivatives ():

Substituent-Driven Activity Variations

Nitroaromatic Derivatives ():

- Benzoic Acid [(5-Nitro-Thiophen-2-yl)-Methylene]-Hydrazide

Halogenated Derivatives ():

- Benzoic Acid p-Amino-[(4-Fluorophenyl)Methylene]Hydrazide (): Exhibited antimicrobial activity against S. aureus and E. coli (MIC: 8–16 µg/mL). Fluorine substitution improves membrane permeability .

Metal Complexes ():

- Amino Acid-(N′-Benzoyl) Hydrazide Copper Complexes Example: Cu(II) complex of N-Boc-valine-(N′-benzoyl) hydrazide (). Showed 2–4 fold higher antimicrobial activity than the free ligand, likely due to enhanced DNA intercalation .

Comparative Data Table

Key Research Findings

Electronic Effects : Methoxy and halogen substituents enhance activity by modulating electron density and lipophilicity .

Metal Coordination : Copper complexes exhibit superior antimicrobial activity due to redox-active metal centers .

Structural Rigidity : Indole and benzimidazole cores improve target binding via π-π stacking, while thiosemicarbazones enable metal chelation .

Biological Activity

Benzoic acid (1H-indol-3-ylmethylene)-hydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction between benzoic acid hydrazide and indole-3-carbaldehyde. The resulting compound features a hydrazone linkage, which is critical for its biological activity. The synthesis process typically involves:

- Reactants : Benzoic acid hydrazide and indole-3-carbaldehyde.

- Reaction Conditions : The reaction is usually carried out in an organic solvent under reflux conditions to facilitate the formation of the hydrazone.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound is particularly effective against fungi and Gram-positive bacteria, suggesting potential applications in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results against various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 15.2 |

| HepG2 (liver cancer) | 12.5 |

| A549 (lung cancer) | 18.7 |

The compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes typical of apoptotic cells .

Anti-inflammatory Effects

Benzoic acid derivatives are known for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various hydrazones, including this compound. The results indicated that it significantly inhibited the growth of Candida albicans at low concentrations, outperforming traditional antifungal agents .

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at concentrations above 10 µM .

Molecular Mechanisms

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Mechanism : It is believed to induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases.

- Anti-inflammatory Mechanism : The inhibition of nuclear factor kappa B (NF-kB) signaling pathway has been suggested as a potential mechanism for its anti-inflammatory effects.

Q & A

Basic: What are the standard synthetic routes for Benzoic acid (1H-indol-3-ylmethylene)-hydrazide derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between benzoic acid hydrazide derivatives and 1H-indole-3-carboxaldehyde. For example:

- Step 1 : React ethyl benzoate or substituted benzoate esters with hydrazine hydrate in ethanol under reflux (6 hours) to yield benzohydrazide intermediates .

- Step 2 : Condense the hydrazide with 1H-indole-3-carboxaldehyde in absolute ethanol under reflux, followed by recrystallization to isolate the final hydrazide-indole hybrid . Microwave-assisted synthesis (e.g., 180 W for 10 minutes) can enhance reaction efficiency for long-chain derivatives .

Basic: What spectroscopic and analytical methods are used to characterize these compounds?

Methodological Answer:

- IR Spectroscopy : Identify characteristic peaks for -C=N (1604–1654 cm⁻¹) and carbonyl (CO, ~1650 cm⁻¹) groups .

- NMR : Look for signals corresponding to the indole =CH proton (δ ~8.90 ppm) and NH protons (δ ~4.31–12.03 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 471 for brominated derivatives) and isotopic patterns .

- X-ray Crystallography (if available): Resolve stereochemical configurations of hydrazone bonds .

Basic: What preliminary biological assays are used to evaluate these compounds?

Methodological Answer:

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .

- Anti-inflammatory Activity : MPO (myeloperoxidase) inhibition assays using fluorogenic substrates (e.g., ADHP) to measure hypochlorous acid production .

- Anticonvulsant Testing : Maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .

Advanced: How do benzoic acid hydrazide analogs inhibit myeloperoxidase (MPO)?

Methodological Answer:

These compounds act as slow-tight binding inhibitors of MPO:

- Step 1 : Hydrazide analogs bind to the MPO-H₂O₂ complex, initiating hydrolysis of the ester bond between Glu242 and heme pyrrole A .

- Step 2 : Heme ejection disrupts the active site, irreversibly inactivating MPO. This mechanism does not require prior iron release, distinguishing it from azide-based inhibitors .

- Kinetic Analysis : Use transient-state kinetics (stopped-flow) with ADHP to quantify inhibition constants (Kᵢ) and binding steps .

Advanced: How are structure-activity relationships (SAR) studied for hydrazide-indole hybrids?

Methodological Answer:

- Electron-Donating Substituents : Introduce methoxy or methyl groups to the benzoic acid moiety to enhance MPO inhibition or receptor binding .

- Indole Modifications : Test substitutions at the indole N1 position (e.g., tetramethylbenzyl groups) to improve glucagon receptor antagonism (IC₅₀ ~2.3 nM) .

- Linker Optimization : Vary methylene chain lengths (e.g., decamethylene in nucleating agents) to balance hydrophobicity and crystallinity .

Advanced: What computational strategies are used to predict binding modes?

Methodological Answer:

- Molecular Docking : Model interactions with targets like the glucagon receptor (e.g., hydrophobic pockets accommodating tetramethylbenzyl groups) .

- QSAR Models : Use Hammett constants or LogP values to correlate substituent electronic effects with bioactivity .

- MD Simulations : Track heme ejection dynamics in MPO inhibition over 100-ns trajectories .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control peroxide concentrations in MPO assays, as excess H₂O₂ alters inhibition kinetics .

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may mask in vitro activity .

- Crystallographic Validation : Compare active vs. inactive analogs to confirm critical binding motifs .

Advanced: How do substituents on the benzoic acid moiety influence antimicrobial activity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance activity against Gram-negative bacteria by increasing membrane penetration .

- Hydrophobic Chains (e.g., dodecanoic acid): Improve antifungal efficacy by disrupting lipid bilayers .

- Steric Effects : Bulky groups (e.g., tert-butyl) may reduce activity by impeding target binding .

Advanced: What formulation challenges arise in in vivo studies?

Methodological Answer:

- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for poorly soluble hydrazides .

- Oral Bioavailability : Optimize LogP (e.g., ~3.36) and PSA (<166 Ų) to balance absorption and efflux .

- Metabolite Identification : LC-MS/MS to detect hydrolysis products (e.g., free hydrazines) that may cause toxicity .

Advanced: What analytical methods ensure compound stability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.